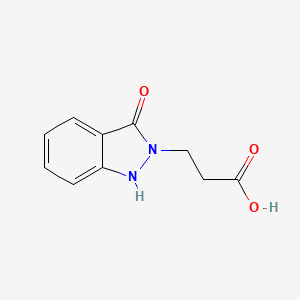

1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid

Description

1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid is a heterocyclic compound featuring an indazole core (a bicyclic structure with two adjacent nitrogen atoms) substituted with a ketone group at position 3 and a propanoic acid moiety at position 2.

Properties

IUPAC Name |

3-(3-oxo-1H-indazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11-12/h1-4,11H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVLUKXNAUQLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted indazole derivatives .

Scientific Research Applications

1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Isoindoline/Isoindoline Derivatives

2-(1,3-Dioxoisoindolin-2-yl)propanoic acid

- Core Structure : Isoindoline with two ketone groups (1,3-dioxo).

- Key Modifications: Propanoic acid chain at position 2.

- Properties/Applications: The electron-withdrawing dioxo groups enhance its ability to form metal complexes, distinguishing it from the indazole-based target compound . Used as an intermediate in synthesizing isocoumarins, which exhibit antimicrobial and immunomodulatory activities.

Indazole Derivatives with Fused Rings

3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid

- Core Structure : Pyrimidine-fused indazole.

- Key Modifications: Methyl group at position 2, oxo group at position 4, and propanoic acid.

- Methyl substitution improves lipophilicity, affecting membrane permeability compared to the unsubstituted target compound.

- Divergence from Target : The fused ring system alters steric bulk and electronic distribution, which may influence target selectivity.

(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid

- Core Structure : Indazole.

- Key Modifications: Amino group replaces the 3-oxo group; propanoic acid at position 3.

- Likely serves as a precursor for neurotransmitter analogs or enzyme inhibitors due to its structural similarity to tryptophan derivatives.

- Divergence from Target: The amino substitution reduces acidity (higher pKa) and may alter binding kinetics in biological targets.

Indole-Based Propanoic Acids

3-(1H-Indol-3-yl)-2-oxo-propanoic acid

- Core Structure : Indole (one nitrogen atom in a six-membered ring).

- Key Modifications: Oxo group at position 2 and propanoic acid.

- Properties/Applications: Functions as a metabolic intermediate in tryptophan pathways, unlike the indazole-based target compound . The indole ring’s electron-rich nature facilitates interactions with serotonin receptors or monoamine oxidases.

- Divergence from Target : The absence of a second nitrogen atom reduces hydrogen-bonding capacity and alters resonance stability.

Acidity and Solubility

- Target Compound : The 3-oxo group increases acidity (lower pKa), enhancing water solubility and ionization at physiological pH.

- Amino-Substituted Analogues: Higher pKa due to the basic amino group, reducing solubility but improving lipid membrane penetration .

- Isoindoline Derivatives : The dioxo groups further lower pKa, increasing solubility in polar solvents .

Biological Activity

1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid is a nitrogen-containing heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.

Chemical Structure and Properties

1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid features a fused ring system comprising an indazole core and a propanoic acid moiety. Its molecular formula is with a molar mass of 206.2 g/mol. The unique structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that 1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a recent study published in PubMed, researchers evaluated the effects of 1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid on human breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound at concentrations ranging from 10 to 50 µM over 48 hours .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. It has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

The biological activity of 1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition: The compound inhibits enzymes linked to inflammatory processes.

- Receptor Interaction: It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with pain and inflammation .

- Cell Cycle Regulation: It affects the cell cycle by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,3-Dihydro-3-oxo-2H-indazole-2-propanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Indazole | Similar indazole core | Antimicrobial, anticancer |

| 2H-Isoindole | Related nitrogen structure | Antioxidant properties |

| Indole derivatives | Varying substitutions | Diverse pharmacological effects |

This comparison highlights the distinct biological activities associated with different structural modifications within the indazole family.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.